REACTION_CXSMILES
|
C(Br)C1C=CC=CC=1.[N:9]1[CH:14]=[CH:13][C:12]([C:15]2[O:16][C:17]3[CH:23]=[CH:22][CH:21]=[CH:20][C:18]=3[N:19]=2)=[CH:11][CH:10]=1>C(#N)C>[NH:9]1[CH2:10][CH2:11][CH:12]([C:15]2[O:16][C:17]3[CH:23]=[CH:22][CH:21]=[CH:20][C:18]=3[N:19]=2)[CH2:13][CH2:14]1
|
Name
|
|
Quantity
|
1.71 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Br
|
Name
|
|
Quantity
|
1.96 g
|
Type
|
reactant
|
Smiles
|
N1=CC=C(C=C1)C=1OC2=C(N1)C=CC=C2
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to crystallize out of solution
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated on the steam bath for 2 hours
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
diluted with ether
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
DISSOLUTION
|
Details
|
The crude solid is dissolved in 50 ml of 1:1 methanol-water
|
Type
|
ADDITION
|
Details
|
treated portionwise with 2 g of sodium borohydride
|
Type
|
ADDITION
|
Details
|
The mixture is diluted with water and 2.4 g of the solid product
|
Type
|
CUSTOM
|
Details
|
is collected
|
Type
|
DISSOLUTION
|
Details
|
The 2.4 g of solid is dissolved in 150 ml of ethanol
|
Type
|
ADDITION
|
Details
|
2 g of 5% paladium on carbon is added
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated in vacuo
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
N1CCC(CC1)C=1OC2=C(N1)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 69.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |